N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine
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Overview
Description
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine group and a highly branched aliphatic chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine can be synthesized through the reaction of 2,4,4,7-tetramethyloct-6-en-3-one with hydroxylamine. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of the oxime derivative . The process involves the nucleophilic attack of the nitrogen atom in hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of oxime derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxylamine group can interact with metal ions, enzymes, and other biomolecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the nucleophilic nature of the nitrogen atom in the hydroxylamine group .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a hydroxylamine group.
2,4,4,7-Tetramethyloct-6-en-3-one: The precursor ketone used in the synthesis of the hydroxylamine derivative.
Uniqueness
N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is unique due to its specific combination of a highly branched aliphatic chain and a reactive hydroxylamine group. This combination imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
88031-88-3 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(2,4,4,7-tetramethyloct-6-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H23NO/c1-9(2)7-8-12(5,6)11(13-14)10(3)4/h7,10,14H,8H2,1-6H3 |
InChI Key |
TUSVIKPCQYWHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NO)C(C)(C)CC=C(C)C |
Origin of Product |
United States |
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